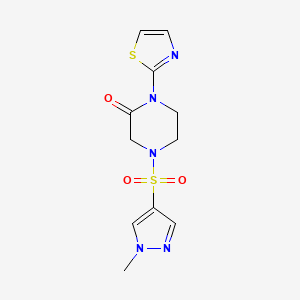

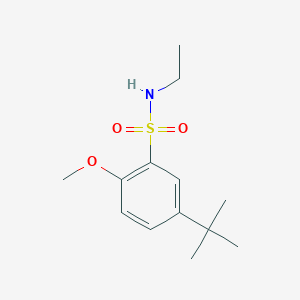

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Applications De Recherche Scientifique

Overview

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a chemical compound with a complex structure that finds its utility in various scientific research applications. The compound features a combination of pyrazole, thiazole, and piperazine moieties, making it a candidate for exploration in different medicinal chemistry and drug discovery efforts. The following paragraphs detail its applications in scientific research, excluding information related to drug use, dosage, and side effects as per the specified requirements.

Applications in Medicinal Chemistry

In the realm of medicinal chemistry, compounds like this compound are investigated for their potential biological activities. Research on phenothiazine derivatives, which share some structural similarities with the specified compound, shows promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial activities. These activities stem from the interaction of pharmacophoric substituents with biological systems, highlighting the compound's potential as a pharmacophore in drug discovery (Pluta, Morak-Młodawska, & Jeleń, 2011).

Role in Drug Development

The sulfonamide class, to which this compound is related due to its sulfonyl group, is significant in developing synthetic bacteriostatic antibiotics. These compounds have shown diverse medicinal applications, including acting as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their structural motif is crucial in developing drugs for cancer, glaucoma, inflammation, and other conditions, indicating the broad utility of such compounds in therapeutic applications (Gulcin & Taslimi, 2018).

Contribution to Heterocyclic Chemistry

The compound's structure contributes to heterocyclic chemistry, where derivatives of piperazine and its analogues are extensively studied for their anti-mycobacterial properties. Research shows that piperazine-based molecules, particularly those with modifications on the piperazine nucleus, exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the importance of such compounds in addressing global health challenges related to tuberculosis (Girase et al., 2020).

Exploring Anticancer Potential

The quinazoline derivatives, structurally related to the compound due to their complex heterocyclic systems, have been identified for their anti-colorectal cancer activities. These derivatives modulate specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins, indicating the potential of this compound in cancer research (Moorthy et al., 2023).

Propriétés

IUPAC Name |

4-(1-methylpyrazol-4-yl)sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3S2/c1-14-7-9(6-13-14)21(18,19)15-3-4-16(10(17)8-15)11-12-2-5-20-11/h2,5-7H,3-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFRQUFTEIHLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

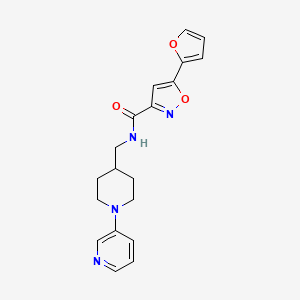

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)

![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)

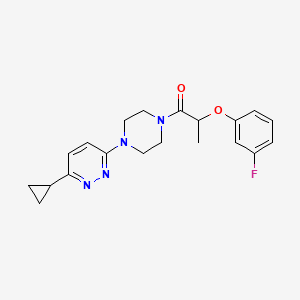

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2961298.png)

![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)

![3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2961303.png)

![(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2961304.png)

![1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2961305.png)

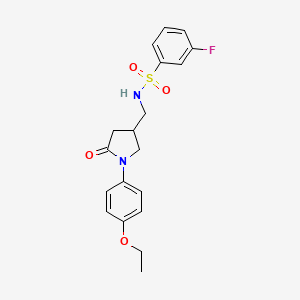

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2961312.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride](/img/structure/B2961316.png)